2-Bromo-butan-2-ylboronic acid
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Overview
Description
2-Bromo-butan-2-ylboronic acid is an organoboron compound with the molecular formula C4H10BBrO2 It is a boronic acid derivative where a bromine atom is attached to the second carbon of a butyl group, and a boronic acid group is attached to the same carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-butan-2-ylboronic acid can be synthesized through various methods. One common approach involves the reaction of 2-bromo-2-butene with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction typically proceeds in the presence of a base like potassium acetate and a ligand such as triphenylphosphine. The reaction mixture is heated to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-butan-2-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, resulting in the formation of biaryl or substituted alkene products.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and heat.
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols, solvent (e.g., dichloromethane), and mild heating.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Alcohols or ketones.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-Bromo-butan-2-ylboronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-Bromo-butan-2-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond. The bromine atom in the compound can also participate in substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
2-Bromo-butan-2-ylboronic acid can be compared with other similar boronic acid derivatives, such as:
Phenylboronic acid: Unlike this compound, phenylboronic acid has an aromatic ring attached to the boronic acid group. It is commonly used in Suzuki-Miyaura coupling reactions and has applications in sensing and drug delivery.
Methylboronic acid: This compound has a methyl group attached to the boronic acid group. It is used in various organic synthesis reactions and as a reagent in chemical research.
Vinylboronic acid: Vinylboronic acid has a vinyl group attached to the boronic acid group. It is used in the synthesis of polymers and advanced materials.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a boronic acid group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
2-bromobutan-2-ylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BBrO2/c1-3-4(2,6)5(7)8/h7-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKNTFBWSZRCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)(CC)Br)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BBrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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